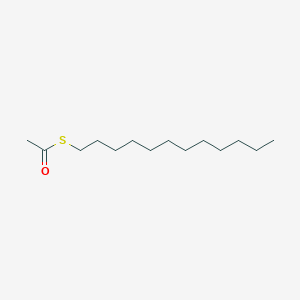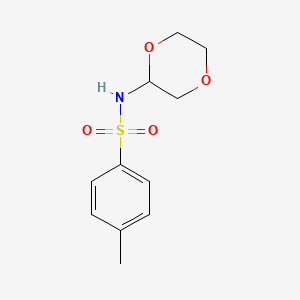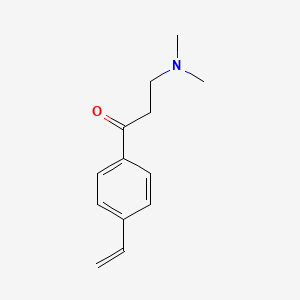
S-dodecyl ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-dodecyl ethanethioate: is an organic compound with the molecular formula C14H28OS ethanethioic acid, S-dodecyl ester . This compound is characterized by a long dodecyl chain attached to a thioester functional group. It is commonly used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-dodecyl ethanethioate can be synthesized through the reaction of dodecanethiol with ethyl acetate in the presence of a catalyst such as pyridine-borane complex . The reaction typically occurs under an inert atmosphere, such as argon, and requires heating to around 140°C for 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-dodecyl ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form dodecanethiol and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecanethiol and ethanol.
Substitution: Corresponding thioesters with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
S-dodecyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of S-dodecyl ethanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release dodecanethiol and ethanol, which can then participate in further biochemical reactions. The long dodecyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
- S-dodecyl benzothioate
- S-dodecyl hexadethioate
- S-dodecyl dodecethioate
Comparison: S-dodecyl ethanethioate is unique due to its specific thioester functional group and long dodecyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
10478-23-6 |
|---|---|
Molekularformel |
C14H28OS |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
S-dodecyl ethanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 |
InChI-Schlüssel |
XGMYCEAOOAQZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)





![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

